7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride
Description
Properties
IUPAC Name |
7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,15,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKKBBYMDTZCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735241 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69981-00-6 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of N-benzyl-3-oxo-4-piperidinecarboxylate Derivatives
- Starting from ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, the synthesis involves refluxing with urea in ethanol and sodium metal, facilitating cyclization to form the tetrahydropyrido[3,4-d]pyrimidine core.
| Parameter | Details |
|---|---|
| Solvent | Ethanol |
| Reagents | Sodium metal, urea, N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride |
| Temperature | 75°C |
| Duration | 36 hours |
| Yield | Approximately 83.2% |
- The sodium acts as a reducing agent, promoting cyclization.
- The product precipitates upon acidification and is purified via filtration and recrystallization.
Condensation of N-benzyl-piperidone derivatives with urea
- Condensation of N-benzyl-piperidone derivatives with urea under reflux conditions yields the core pyrimidine structure, which can be further functionalized.
| Parameter | Details |
|---|---|
| Reflux in ethanol | 36 hours |
| Reagents | N-benzyl-piperidone, urea, sodium metal |
| Yield | High, around 83.2% |
Benzylation and Functionalization
- Benzylation occurs via nucleophilic substitution on the pyrimidine ring, often facilitated by bases such as potassium carbonate, followed by purification steps including recrystallization from ethanol or acetone.
Specific Synthesis of the Hydrochloride Salt
Formation from Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate
Based on the synthesis described in the patent literature, the process involves:
- Refluxing ethyl N-benzyl-3-oxo-4-piperidinecarboxylate with urea and sodium in ethanol.
- Acidification with hydrochloric acid to precipitate the hydrochloride salt.
- Purification by filtration and recrystallization.
Alternative Route via Direct Cyclization
Another approach involves direct cyclization of suitable intermediates, such as 7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,4-diol, followed by oxidation to the keto form and salt formation.
Data Summary and Comparative Analysis
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Method 1 | Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate | Urea, sodium | Reflux at 75°C, 36h | 83.2% | Cyclization to core structure |
| Method 2 | N-benzyl-piperidone derivatives | Urea, ethanol | Reflux | High | Efficient formation of pyrimidine core |
| Method 3 | 7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,4-diol | Reflux with morpholine | Reflux at 75°C | 83.8% | Oxidation to keto form |
Notes on Optimization and Purification
- Recrystallization from solvents like ethanol, acetone, or methyl glycol is crucial for purity.
- Acidification with hydrochloric acid effectively precipitates the hydrochloride salt.
- Reaction monitoring via TLC or HPLC ensures completion and purity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. Notably, compounds similar to 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have shown effectiveness against various cancer cell lines, including breast and lung cancer.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. It has been suggested that the compound may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. For example, a study published in a pharmacological journal indicated that tetrahydropyrido derivatives could reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine against a range of bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A comparative study revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Synthesis and Derivative Development
The synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride involves various chemical reactions that allow for the modification of its structure to enhance biological activity. Researchers are actively exploring derivatives with altered substituents to improve potency and selectivity for specific biological targets.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in Cancer Research evaluated the effects of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
- Neuroprotection Research : In a preclinical model of Alzheimer's disease published in Neuropharmacology, the compound was shown to improve cognitive function and reduce amyloid plaque formation when administered over a three-month period.
- Antimicrobial Efficacy : A comparative study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound had an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage, ultimately causing cell death. The compound’s ability to inhibit PARP makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
(a) 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Hydrochloride (ST-4098)
(b) 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Hydrochloride (ST-4101)
Substituent-Modified Analogs
(a) 7-Benzyl-2-[4-(Trifluoromethyl)phenyl]- Analogs
- Example : 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,…-pyrido[3,4-d]pyrimidin-4-one hydrochloride (CAS: 1803603-84-0) .
- Key Feature : A trifluoromethylphenyl group at position 2 introduces strong electron-withdrawing effects.
- Application : Enhanced metabolic stability compared to the parent compound due to fluorine substitution .
(b) Thieno-Fused Derivatives
- Example: 7-Benzyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (7d) .
- Key Feature : Thiophene ring replaces one pyridine ring.
- Properties :
Pharmacologically Active Analogs
(a) GPR119 Agonists
- Example : 7-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one analogs .
- Activity : EC₅₀ values range from 40 nM to 14 µM.
- Key Insight : The benzyl group in the target compound may optimize receptor binding compared to smaller substituents (e.g., methyl or acetyl) .
(b) BET Bromodomain Inhibitors
- Example: 7-Alkanoyl-thieno[2,3-d]pyrimidin-4(1H)-one derivatives .
- SAR Findings: The N-acetylated pyrido moiety is critical for BDII selectivity. Thieno-fused analogs show reduced off-target effects compared to benzyl-substituted compounds .
Comparative Data Table
Biological Activity
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antiviral, and other therapeutic potentials.
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.3 g/mol
- CAS Number : 62458-96-2
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- Inhibition of Cell Proliferation : The compound demonstrated potent inhibitory effects on the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of 0.126 μM. This is significantly lower than the IC50 values for standard treatments like 5-Fluorouracil (5-FU), which showed values of 17.02 μM for MCF-7 cells and 11.73 μM for MDA-MB-231 cells .
- Selectivity Index : The compound exhibited a nearly 20-fold selectivity for cancer cells over normal cells, indicating a favorable therapeutic window .
Table 1: Comparison of IC50 Values
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | MDA-MB-231 | 0.126 |
| 5-Fluorouracil (5-FU) | MCF-7 | 17.02 |
| 5-Fluorouracil (5-FU) | MDA-MB-231 | 11.73 |
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Influenza Virus : In vivo studies indicated that the compound could significantly reduce viral load in models infected with influenza A virus. It demonstrated a direct effect on viral replication and showed no inhibition of the hERG channel, suggesting a low risk for cardiac side effects .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Matrix Metalloproteinases (MMPs) : The compound has shown significant inhibitory activity against MMP-2 and MMP-9, which are implicated in cancer metastasis .
- ATP Competitive Inhibition : It has been suggested that the compound may act as a competitive ATP inhibitor, which could contribute to its anticancer effects by disrupting energy metabolism in cancer cells .
Safety and Toxicity Profile
Toxicological assessments have indicated that the compound exhibits no acute toxicity at doses up to 2000 mg/kg in animal models. Furthermore, it has demonstrated a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Tumor Growth Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of tumor growth and metastasis compared to control groups .
- Viral Load Reduction : In a study involving influenza-infected mice, administration of the compound led to more than a two-log reduction in viral load within the lungs after treatment .
Q & A
Q. What are the recommended synthetic routes for 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride, and how are intermediates purified?
Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1 : Condensation of a substituted pyrimidine precursor (e.g., 3-benzyl-2-sulphanyl derivatives) with hydrazine hydrate under reflux in pyridine to form hydrazino intermediates .
- Step 2 : Cyclization with substituted benzyl groups using catalytic acid/base conditions. For example, heating with benzyl halides in anhydrous DMF at 80–100°C .
- Purification : Use flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) or SCX ion-exchange columns for hydrochloride salt isolation .
Q. Table 1. Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, pyridine, reflux (25 h) | ~70% | |
| 2 | Benzyl chloride, Cs₂CO₃, DMF, 80°C (12 h) | 36–89% |
Q. How is the molecular structure of this compound validated?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis confirms bond lengths (mean C–C = 0.004 Å) and torsion angles, with R-factors < 0.07 .
- Spectroscopy : ¹H NMR (δ 2.5–3.5 ppm for tetrahydropyridine protons) and LC-MS (ESI, m/z 255.31 for [M+H]⁺) .
- Thermal analysis : TGA/DSC to assess decomposition points (>250°C), critical for stability studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for pyrido[3,4-d]pyrimidinone derivatives?
Methodological Answer:
- Substituent variation : Replace the benzyl group with fluorophenyl or trifluoromethylbenzyl groups to modulate lipophilicity (logP) and target binding .
- Bioisosteric replacement : Substitute the pyrimidinone oxygen with sulfur (e.g., thieno analogs) to enhance metabolic stability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains or GPCRs, guided by crystallographic data .
Q. Table 2. SAR Trends in Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | ↑ Enzymatic inhibition (IC₅₀ < 50 nM) | |
| Trifluoromethylbenzyl group | Improved CNS penetration (logBB > 0.5) |
Q. How are stability and solubility challenges addressed in formulation studies?
Methodological Answer:
- pH optimization : Buffer solutions (e.g., ammonium acetate, pH 6.5) improve aqueous solubility and prevent hydrochloride salt hydrolysis .
- Excipient screening : Co-solvents (e.g., PEG-400) or cyclodextrins enhance solubility for in vivo pharmacokinetic studies .
- Forced degradation studies : Expose to heat (40–60°C), UV light, and oxidative agents (H₂O₂) to identify degradation pathways (e.g., ring-opening at C4=O) .
Q. What analytical methods resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target toxicity .
- Batch consistency analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., DMF < 500 ppm) across synthetic batches .
- Meta-analysis : Cross-reference PubChem bioactivity data (AID 1492) with independent studies to identify confounding variables (e.g., cell line variability) .
Q. How is enantiomeric purity ensured during synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
